molecular formula C14H16ClN3O B1384402 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride CAS No. 69981-00-6

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride

Cat. No. B1384402
CAS RN: 69981-00-6
M. Wt: 277.75 g/mol
InChI Key: NDKKBBYMDTZCGE-UHFFFAOYSA-N
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Description

The compound “7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride” is an organic compound . It has been studied for its inhibitory activities on Axl and Mer, members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a novel series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives . The synthesis process was evaluated for their Axl and Mer inhibitory activities .


Molecular Structure Analysis

The molecular formula of this compound is C14H15N3O2 . The InChI representation of the compound is InChI=1S/C14H15N3O2/c18-13-11-6-7-17 (8-10-4-2-1-3-5-10)9-12 (11)15-14 (19)16-13/h1-5H,6-9H2, (H2,15,16,18,19) .


Chemical Reactions Analysis

The compound has been used in the synthesis of a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 257.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride has been involved in the synthesis of various derivatives with potential medicinal properties. For example, the synthesis of 2-pyridyl-substituted derivatives based on condensation reactions and subsequent chemical modifications demonstrates the compound’s versatility in organic synthesis (Kuznetsov & Chapyshev, 2007).
  • Another study focuses on synthesizing 7-arylmethyl-substituted derivatives, highlighting the compound's utility in creating diverse chemical structures with potential biological activities (Kuznetsov & Chapyshev, 2007).

Biological Activities

  • The antimicrobial properties of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been explored. A study synthesized various derivatives and tested them for antimycobacterial activity against drug-resistant tuberculosis strains. Some compounds showed promising activity, highlighting the potential for developing new antimicrobial agents (Narender et al., 2016).
  • Another research demonstrated the synthesis of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinones and their potential for forming supramolecular architectures, which could be relevant in materials science and drug design (Chen & Liu, 2019).

Antimicrobial and Antifungal Activity

  • The compound has been used to synthesize tricyclic compounds with significant antibacterial and antifungal activities, suggesting its value in developing new therapeutic agents (Mittal, Sarode, & Vidyasagar, 2011).

Antifolate and Antitumor Activities

  • Derivatives of 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one have been synthesized as inhibitors of dihydrofolate reductase, showing potential as antifolate agents for treating various diseases, including tumor cells (Gangjee et al., 1998).

properties

IUPAC Name

7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,15,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKBBYMDTZCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC=N2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735241
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride

CAS RN

69981-00-6
Record name 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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